molecular formula C14H23NO4 B3039181 3-oxo-N-(2-oxooxolan-3-yl)decanamide CAS No. 913697-62-8

3-oxo-N-(2-oxooxolan-3-yl)decanamide

Cat. No. B3039181
CAS RN: 913697-62-8
M. Wt: 269.34 g/mol
InChI Key: KYGIKEQVUKTKRR-UHFFFAOYSA-N
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Description

3-oxo-N-(2-oxooxolan-3-yl)decanamide is a carboxamide compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 145.16 g/mol and a melting point of 83-86°C. It is a versatile compound that is used in a variety of research fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of compounds related to 3-oxo-N-(2-oxooxolan-3-yl)decanamide, such as 3-oxo-N-(pyridin-2-yl)butanamide, has been explored for their importance in producing heterocyclic compounds. These compounds are synthesized using reactions involving diketene with aromatic primary amine or 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate (Fadda, Abdel‐Galil, & Elattar, 2015).

Biomedical Applications

  • Derivatives of this compound, specifically those incorporating the pyrimidine ring, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity in this area (Farag, Kheder, & Mabkhot, 2009).

Potential Antibacterial and Antifungal Agents

  • Certain propanamide derivatives, potentially related to this compound, have been synthesized due to their potential as analgesic and anti-inflammatory agents. These compounds were tested for their antibacterial and antifungal activities, with some showing excellent results (Zala, Dave, & Undavia, 2015).

Crystal Structure Analysis

  • The crystal structure of related compounds, such as bis[(5-oxooxolan-3-yl)triphenylphosphanium] hexaiodidotellurate(IV), has been determined, providing insights into the structural properties of these molecules (Närhi, Oilunkaniemi, & Laitinen, 2014).

Enantioselective Bioreduction

  • The enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, which is structurally similar to this compound, has been used for producing intermediates in pharmaceuticals, demonstrating high efficiency and enantioselectivity (Tang et al., 2011).

Metal Complex Synthesis and Analysis

  • Bivalent transition metal complexes of compounds like 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide have been synthesized and analyzed for their structural, spectral, and biological properties. These studies provide insights into the potential use of such compounds in metal complex formation and their biological activities (Zaky et al., 2016).

properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)decanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGIKEQVUKTKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347486
Record name 3-Oxo-N-(2-oxooxolan-3-yl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913697-62-8
Record name 3-Oxo-N-(2-oxooxolan-3-yl)decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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